molecular formula C13H15N3O2S B6764488 N-[(2-methylpyrazol-3-yl)methyl]-1,1-dioxo-2,3-dihydro-1-benzothiophen-6-amine

N-[(2-methylpyrazol-3-yl)methyl]-1,1-dioxo-2,3-dihydro-1-benzothiophen-6-amine

Cat. No.: B6764488
M. Wt: 277.34 g/mol
InChI Key: LGTMGALCLJDWFW-UHFFFAOYSA-N
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Description

N-[(2-methylpyrazol-3-yl)methyl]-1,1-dioxo-2,3-dihydro-1-benzothiophen-6-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzothiophene core, which is a sulfur-containing bicyclic structure, fused with a pyrazole ring. The presence of these heterocyclic rings imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Properties

IUPAC Name

N-[(2-methylpyrazol-3-yl)methyl]-1,1-dioxo-2,3-dihydro-1-benzothiophen-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-16-12(4-6-15-16)9-14-11-3-2-10-5-7-19(17,18)13(10)8-11/h2-4,6,8,14H,5,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTMGALCLJDWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CNC2=CC3=C(CCS3(=O)=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methylpyrazol-3-yl)methyl]-1,1-dioxo-2,3-dihydro-1-benzothiophen-6-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases as catalysts, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization, distillation, and chromatography are essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methylpyrazol-3-yl)methyl]-1,1-dioxo-2,3-dihydro-1-benzothiophen-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance the reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted benzothiophene or pyrazole derivatives .

Scientific Research Applications

N-[(2-methylpyrazol-3-yl)methyl]-1,1-dioxo-2,3-dihydro-1-benzothiophen-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-methylpyrazol-3-yl)methyl]-1,1-dioxo-2,3-dihydro-1-benzothiophen-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene derivatives and pyrazole-containing compounds, such as:

  • Benzothiophene-2-carboxylic acid
  • 3,5-Dimethylpyrazole
  • 2-Methylbenzothiazole

Uniqueness

N-[(2-methylpyrazol-3-yl)methyl]-1,1-dioxo-2,3-dihydro-1-benzothiophen-6-amine is unique due to its specific combination of benzothiophene and pyrazole rings, which imparts distinct chemical and biological properties.

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